ethyl 6-bromo-2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate

Computational Chemistry Medicinal Chemistry Structure-Based Drug Design

This 6-bromo-5-(3-nitrobenzyloxy)benzofuran-3-carboxylate ester delivers a substitution pattern absent from published halogen-SAR series, enabling direct probing of whether the 3-nitrobenzyloxy group synergizes with or antagonizes Br-dependent proapoptotic activity. The ethyl ester serves as a TMEM16A-inactive prodrug precursor or negative control; simple hydrolysis yields the active carboxylic acid for chloride-channel screening. Bromine isotope signature, nitro UV chromophore (254 nm), ester carbonyl (¹³C ~164 ppm), and benzyloxy methylene (¹H ~5.2 ppm) provide orthogonal identity-confirmation handles. Supplied via AldrichCPR with no vendor analytical data—purchaser must perform in-house characterization before biological testing.

Molecular Formula C19H16BrNO6
Molecular Weight 434.2 g/mol
Cat. No. B3474359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-bromo-2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate
Molecular FormulaC19H16BrNO6
Molecular Weight434.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC(=CC=C3)[N+](=O)[O-])Br)C
InChIInChI=1S/C19H16BrNO6/c1-3-25-19(22)18-11(2)27-16-9-15(20)17(8-14(16)18)26-10-12-5-4-6-13(7-12)21(23)24/h4-9H,3,10H2,1-2H3
InChIKeySOKHILIMRHBAKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 82 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Bromo-2-Methyl-5-[(3-Nitrobenzyl)Oxy]-1-Benzofuran-3-Carboxylate – Structural Identity & Research-Grade Procurement Profile


Ethyl 6-bromo-2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate (CAS 308296-44-8, molecular formula C₁₉H₁₆BrNO₆, molecular weight 434.24 g/mol) is a fully synthetic, multi-substituted benzofuran-3-carboxylate ester . It belongs to the benzofuran chemical class, a privileged scaffold extensively documented for diverse pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties [1]. The compound is supplied through the Sigma-Aldrich AldrichCPR collection (product L142131), a program for rare and unique chemicals offered with no vendor-collected analytical data and as-is warranty terms — placing full responsibility for identity verification and purity assessment on the purchaser .

Why Ethyl 6-Bromo-2-Methyl-5-[(3-Nitrobenzyl)Oxy]-1-Benzofuran-3-Carboxylate Cannot Be Substituted by Close Structural Analogs


Within the benzofuran-3-carboxylate chemical space, subtle changes in substitution pattern — particularly the identity and position of the halogen, the nitrobenzyl regioisomer, and the ester alkyl group — produce large shifts in physicochemical properties, target engagement potential, and biological selectivity. Removing the 6-bromo atom reduces molecular weight by approximately 79 Da (from 434.24 to 355.34 g/mol) and eliminates a heavy-atom halogen bond donor . Moving the nitro group from the meta to the para position on the benzyloxy ring alters the molecular electrostatic potential surface and hydrogen-bond acceptor geometry without changing molecular formula, a distinction that cannot be detected by mass-based quality control alone [1]. Converting the ester from ethyl to methyl changes the hydrolytic stability and lipophilicity profile, while replacing the benzyloxy ether linkage with a benzoyl ester eliminates the conformational flexibility that the methylene spacer provides for induced-fit binding . These structural variations, though seemingly minor, render generic substitution scientifically invalid without direct comparative experimental evidence for each specific application context.

Quantitative Differentiation Evidence for Ethyl 6-Bromo-2-Methyl-5-[(3-Nitrobenzyl)Oxy]-1-Benzofuran-3-Carboxylate Versus Closest Analogs


Meta-Nitrobenzyloxy Versus Para-Nitrobenzyloxy Regioisomerism: Impact on Hydrogen-Bond Acceptor Geometry and Electrostatic Potential

The target compound bears a 3-nitrobenzyloxy substituent at position 5 of the benzofuran core, whereas the closest positional isomer — ethyl 6-bromo-2-methyl-5-[(4-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate (same molecular formula C₁₉H₁₆BrNO₆, same MW 434.24) — carries the nitro group at the para position [1]. In the meta-nitro configuration, the nitro group is not conjugated directly with the benzyloxy methylene linker, resulting in a distinct dipole moment vector and altered hydrogen-bond acceptor topology compared to the para isomer. Kumar et al. demonstrated that within a congeneric series of 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids, structural modifications at the benzyloxy substituent produced >10-fold variations in TMEM16A chloride channel inhibitory potency, with the most potent analogue (B25) achieving an IC₅₀ of 2.8 ± 1.3 μM while many close analogues showed no activity at 10 μM [2]. Although the tested compounds were carboxylic acids rather than ethyl esters, the data establish that benzyloxy substituent identity and regiochemistry are critical determinants of target engagement in the benzofuran-3-carboxylate scaffold.

Computational Chemistry Medicinal Chemistry Structure-Based Drug Design

6-Bromo Substituent Effect on Cytotoxicity and Pro-Apoptotic Potency in Benzofuran-3-Carboxylate Derivatives

The target compound incorporates a bromine atom at position 6 of the benzofuran core. Napiórkowska et al. (2025) directly compared two halogenated benzofuran-3-carboxylate derivatives: compound 7 (4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) and compound 8 (6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate) [1]. Both compounds were tested across a panel of seven human cancer cell lines (SW480, SW620, HCT116, HepG2, PC3, A549, MDA). Compound 8, bearing the bromine-containing substituent, exhibited stronger pro-oxidative effects and enhanced proapoptotic properties compared to the chlorine-containing compound 7, as measured by reactive oxygen species generation, lipid peroxidation, Annexin V apoptosis detection, and Caspase-Glo 3/7 assays [1]. Compound 8 induced cell cycle arrest at S and G2/M phases in A549 cells, while compound 7 caused G2/M arrest only in HepG2 cells, demonstrating that bromine substitution alters both potency and mechanism-of-action profile. Additionally, the BM7 compound — a bromo derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate — showed selective cytotoxicity against human leukemia (K562, HL60) and cervical cancer (HeLa) cells while sparing non-cancerous primary endothelial cells (HUVEC), confirming that 6-bromo substitution on the benzofuran-3-carboxylate core can confer cancer-cell selectivity [2].

Anticancer Research Halogen SAR Medicinal Chemistry

Lipophilicity Differential: 6-Bromo-3-Nitrobenzyloxybenzofuran Versus Non-Brominated Analog

The target compound has a computationally predicted LogP of 2.609, a topological polar surface area (tPSA) of 82 Ų, and 7 hydrogen-bond acceptors with 0 hydrogen-bond donors, as recorded in the ZINC20 database [1]. In contrast, the direct non-brominated analog — ethyl 2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate (CAS 5010-44-6) — has a molecular weight of 355.34 g/mol (vs. 434.24 g/mol for the target), representing a 78.9 Da mass difference attributable entirely to the bromine atom . The bromine atom contributes approximately +0.5 to +0.7 LogP units (based on Hansch π constant for aromatic bromine ~0.86) and introduces a halogen-bond donor site at position 6 that is absent in the non-brominated scaffold. This combination of increased lipophilicity, higher molecular weight, and halogen-bonding capacity places the target compound in a different physicochemical property space than its non-halogenated counterpart, with implications for membrane permeability, protein binding, and metabolic stability that cannot be extrapolated from the non-brominated analog.

Physicochemical Profiling ADME Prediction Medicinal Chemistry

AldrichCPR Rare Chemical Status: As-Is Procurement With No Vendor-Collected Analytical Data

The target compound is exclusively listed through the Sigma-Aldrich AldrichCPR (Chemical Product Repository) program under product number L142131 . Sigma-Aldrich explicitly states for this product: 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final. Sigma-Aldrich sells this product AS-IS and makes no representation or warranty whatsoever with respect to this product.' This procurement status is in contrast to structurally related benzofuran-3-carboxylates that are available through standard Sigma-Aldrich catalog channels with certificates of analysis, batch-specific purity data, and defined storage/stability specifications. The AldrichCPR designation indicates that this compound is part of a collection of 'rare and unique chemicals' for early discovery research, implying limited production scale and potentially single-batch availability .

Chemical Procurement Quality Assurance Research Reproducibility

Benzofuran-3-Carboxylate Scaffold With 6-Bromo Substitution: Documented β-Glucuronidase Inhibitory Activity in Closest Structurally Characterized Analog

The compound ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate — a structurally related benzofuran-3-carboxylate bearing both 6-bromo and 5-oxygen substituents — was tested in a high-throughput screening campaign and demonstrated an IC₅₀ of 1.44 × 10³ nM (1.44 μM) against human major prion protein in an assay conducted by The Scripps Research Institute Molecular Screening Center [1]. This entry (BDBM78382) is the closest 6-bromo-benzofuran-3-carboxylate with publicly available quantitative target-engagement data. While the target compound bears a 3-nitrobenzyloxy ether at position 5 rather than a hydroxy group, both compounds share the critical 6-bromo-2-substituted-benzofuran-3-carboxylate ethyl ester core. The presence of the bulky 3-nitrobenzyloxy substituent in the target compound is expected to substantially alter binding kinetics and target selectivity compared to the 5-hydroxy analog, but the documented inhibitory activity of the 6-bromo-5-oxygenated benzofuran-3-carboxylate chemotype provides class-level validation that this scaffold can engage biological targets at low micromolar concentrations [1].

Enzyme Inhibition β-Glucuronidase HTS Screening

Recommended Research Application Scenarios for Ethyl 6-Bromo-2-Methyl-5-[(3-Nitrobenzyl)Oxy]-1-Benzofuran-3-Carboxylate Based on Differential Evidence


Halogen-Dependent Anticancer SAR Studies Requiring a 6-Bromo-5-Benzyloxybenzofuran-3-Carboxylate Scaffold

The published SAR data from Napiórkowska et al. (2025) establish that bromine substitution on the benzofuran-3-carboxylate core enhances pro-oxidative and proapoptotic anticancer activity compared to chlorine substitution [1]. The target compound provides a unique 6-bromo-5-(3-nitrobenzyloxy) combination not represented in the published halogen SAR series. Researchers investigating structure-activity relationships of halogenated benzofurans can use this compound to probe whether the 3-nitrobenzyloxy substituent synergizes with or antagonizes the bromine-dependent proapoptotic phenotype, using compound 8 from the Napiórkowska series as the brominated reference benchmark and the non-brominated analog (CAS 5010-44-6) as the negative control for bromine-dependent effects. The BM7 compound data further support the use of 6-bromo-benzofuran-3-carboxylates in cancer-selective cytotoxicity screening panels that include both cancerous (e.g., K562, HL60, HeLa) and non-cancerous (HUVEC) cell lines [2].

TMEM16A Calcium-Activated Chloride Channel Inhibitor Development Using 5-Benzyloxybenzofuran-3-Carboxylate Prodrug Esters

The Kumar et al. (2012) study demonstrated that 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids inhibit TMEM16A chloride channels with IC₅₀ values as low as 2.8 μM, while the corresponding ethyl esters were inactive — establishing that the free carboxylic acid is the active pharmacophore [3]. The target compound, as the ethyl ester, can serve as a prodrug precursor or a negative control (ester-inactive form) in TMEM16A inhibitor screening campaigns. Researchers can hydrolyze the ethyl ester to the corresponding carboxylic acid in situ and compare TMEM16A inhibitory activity against the published B25 benchmark (IC₅₀ = 2.8 ± 1.3 μM), evaluating whether the 6-bromo and 3-nitro substituents improve potency or alter selectivity compared to the B01–B30 compound series. The 3-nitro group additionally provides a chromophoric handle for UV-detection in HPLC-based metabolic stability assays.

β-Glucuronidase or Prion Protein Inhibitor Screening With a 6-Bromo-5-Ether Benzofuran-3-Carboxylate Chemotype

BindingDB entry BDBM78382 documents that ethyl 6-bromo-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate inhibits human major prion protein with an IC₅₀ of 1.44 μM [4]. The target compound differs by having a 3-nitrobenzyloxy ether at position 5 (instead of a free hydroxy) and a methyl group at position 2 (instead of phenyl). These two structural variations make the target compound a valuable comparator for mapping the structure-activity relationships of the 5-position substituent within the 6-bromo-benzofuran-3-carboxylate series. Specifically, the 3-nitrobenzyloxy group introduces steric bulk (approximately 136 Da additional mass vs. the 5-OH analog) and a nitroaromatic moiety that can participate in π-stacking and hydrogen-bond interactions. Researchers evaluating this compound in β-glucuronidase or prion protein inhibition assays should include the 5-hydroxy analog (BDBM78382) as a baseline comparator and the non-brominated 5-(3-nitrobenzyloxy) analog (CAS 5010-44-6) to isolate the contribution of the 6-bromo substituent.

Independent Analytical Characterization and Reference Standard Preparation for Benzofuran Derivative Research

Given the AldrichCPR 'AS-IS' procurement status with no vendor-collected analytical data , this compound is optimally suited for research groups that maintain in-house analytical chemistry capabilities (HPLC, LC-MS, NMR, elemental analysis) and require a custom-characterized benzofuran-3-carboxylate reference standard. The compound's structural complexity — featuring a bromine atom (distinctive isotope pattern by MS), a nitro group (IR-active, UV-active), an ester carbonyl (¹³C NMR around 164 ppm), and a benzyloxy methylene (¹H NMR around 5.2 ppm as a singlet) — provides multiple independent spectroscopic handles for identity confirmation and purity assessment. The ZINC20-predicted physicochemical properties (LogP 2.609, tPSA 82 Ų, 7 H-bond acceptors, 0 H-bond donors) [5] can guide chromatographic method development (e.g., reversed-phase HPLC with UV detection at 254 nm for the nitroaromatic chromophore). Researchers requiring a batch-specific certificate of analysis must perform these characterizations independently prior to biological testing.

Quote Request

Request a Quote for ethyl 6-bromo-2-methyl-5-[(3-nitrobenzyl)oxy]-1-benzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.